4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid
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Overview
Description
4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid is a chemical compound with the molecular formula C4H8O3S It is known for its unique structure, which includes a sulfur atom and two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid can be synthesized through the oxidation of 1,4-oxathiane. The reaction involves the use of hydrogen peroxide or other oxidizing agents to introduce the two oxygen atoms into the ring structure. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can disrupt the function of pathogenic microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiane 4,4-dioxide: Similar structure but lacks the carboxylic acid group.
1,4-Thioxane: Contains a sulfur atom in a six-membered ring but lacks the oxygen atoms.
Sulfolane: A sulfone with a similar ring structure but different functional groups.
Uniqueness
4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid is unique due to its combination of a sulfur atom, two oxygen atoms, and a carboxylic acid group within a six-membered ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2167994-09-2 |
---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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